molecular formula C25H29N5O2 B6475358 2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile CAS No. 2640828-50-6

2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile

Cat. No.: B6475358
CAS No.: 2640828-50-6
M. Wt: 431.5 g/mol
InChI Key: FCJYLLXZKDLRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[4-(4-Acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile is a structurally complex molecule featuring a quinoline core substituted with a carbonitrile group at position 4. Attached to the quinoline via a piperidin-1-yl group is a but-2-yn-1-yloxy linker, which connects to a 4-acetylpiperazine moiety. This compound integrates multiple pharmacologically relevant motifs:

  • Quinoline: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents.
  • Acetylpiperazine: Enhances metabolic stability and modulates receptor binding affinity.
  • Carbonitrile: A reactive functional group that may participate in hydrogen bonding or serve as a metabolic handle.

Properties

IUPAC Name

2-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-20(31)29-15-13-28(14-16-29)10-4-5-17-32-22-8-11-30(12-9-22)25-18-21(19-26)23-6-2-3-7-24(23)27-25/h2-3,6-7,18,22H,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJYLLXZKDLRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound is compared to structurally related analogs to elucidate how specific modifications influence physicochemical and biological properties. Key compounds include:

Compound Name Core Structure Substituents/Linkers Key Features
Target Compound Quinoline Piperidine, butynyloxy, 4-acetylpiperazine Combines rigidity (butynyl) with acetylpiperazine’s metabolic stability .
4-(4-Acetylpiperazinyl)-3-quinolinecarbonitrile () Quinoline Direct piperazine attachment (no linker) Lacks conformational rigidity; simpler structure may reduce target selectivity .
3-(4-{[4-(4-Acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile () Pyrazine Piperidine, butynyloxy, 4-acetylpiperazine Pyrazine’s electron-deficient core enhances enzyme interactions but reduces aromatic binding .
3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile () Pyrazine Ethylpiperazine instead of acetylpiperazine Ethyl group increases lipophilicity, potentially improving blood-brain barrier penetration .
2-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile () Pyridine/Pyrimidine Piperazine, cyclopropyl, methylsulfanyl Dual heterocycles may broaden target spectrum; methylsulfanyl enhances solubility .

Pharmacological Profile

  • Kinase Inhibition: Quinoline derivatives (e.g., ) are established kinase inhibitors. The target compound’s acetylpiperazine and rigid linker may enhance selectivity for tyrosine kinases over serine/threonine kinases .
  • Neurotropic Activity: Pyrazine analogs () show serotonin transporter affinity, suggesting the target compound could modulate neurological pathways if the quinoline core permits BBB penetration .
  • Antimicrobial Potential: Piperazine-containing compounds (e.g., ) exhibit antimicrobial properties; the carbonitrile group may further enhance this via reactive intermediate formation .

Physicochemical Properties

Property Target Compound 4-(4-Acetylpiperazinyl)-3-quinolinecarbonitrile Pyrazine Analog ()
Molecular Weight ~450 g/mol 280.32 g/mol ~430 g/mol
LogP ~3.2 (predicted) ~2.1 ~2.8
Solubility Moderate (DMSO) High Low
Metabolic Stability High (acetyl group) Moderate Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.